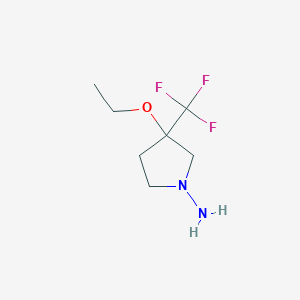
3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-amine
説明
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-amine is characterized by a five-membered pyrrolidine ring. This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用
Environmental Science
PFAS Removal : Amine-containing sorbents, potentially including compounds similar to 3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-amine, offer alternative solutions for PFAS control in municipal water and wastewater treatment. The removal efficiency of PFAS by aminated sorbents depends on electrostatic interactions, hydrophobic interactions, and sorbent morphology, highlighting the importance of designing next-generation sorbents with these factors in mind (Ateia et al., 2019).
Drug Discovery
Pyrrolidine Scaffold : The pyrrolidine ring, a core structure in this compound, is widely used in medicinal chemistry. It enables efficient exploration of the pharmacophore space due to its sp3 hybridization, contributes to stereochemistry, and increases three-dimensional coverage, potentially leading to novel biologically active compounds with target selectivity (Li Petri et al., 2021).
Catalysis
Copper Catalyst Systems : Aminated compounds like this compound may play a role in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions. These systems are crucial for the synthesis of complex organic compounds, with the amine functionality potentially influencing reactivity and selectivity (Kantam et al., 2013).
Materials Science
Metal–Organic Frameworks (MOFs) : Amine-functionalized MOFs, potentially incorporating compounds similar to this compound, have shown promise for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials could be pivotal for environmental remediation and gas separation technologies (Lin et al., 2016).
作用機序
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence biological activity .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
生化学分析
Biochemical Properties
3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) with IC50 values in the range of 1–8 µM . The interaction with COX-2 suggests potential anti-inflammatory properties. Additionally, the trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives can modulate the activity of kinases such as AKT and PKA, which are crucial for cell survival and proliferation . The compound’s impact on these pathways indicates its potential in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as COX-2, by binding to their active sites and preventing substrate access . This inhibition leads to a decrease in the production of pro-inflammatory mediators. Additionally, the compound’s interaction with kinases like AKT and PKA suggests a role in modulating phosphorylation events critical for cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over timeStudies have shown that the compound maintains its activity over extended periods, making it suitable for long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For instance, pyrrolidine derivatives have shown dose-dependent inhibition of COX-2, with higher doses leading to increased efficacy but also potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidases (MAO), which play a role in its metabolism and degradation . The compound’s metabolic stability is enhanced by the trifluoromethyl group, which reduces its susceptibility to enzymatic breakdown .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s lipophilicity aids in its distribution across cell membranes, enhancing its bioavailability.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O/c1-2-13-6(7(8,9)10)3-4-12(11)5-6/h2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNAABLAIPSVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid](/img/structure/B1479092.png)
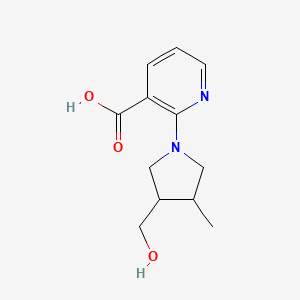
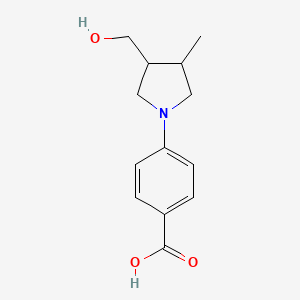
![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479098.png)
![5-(3-aminopropyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479099.png)

![9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479102.png)
![3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479103.png)
![9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479104.png)


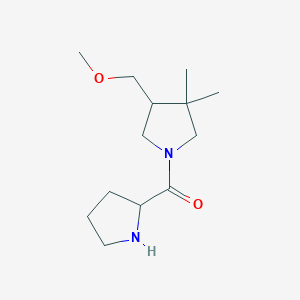
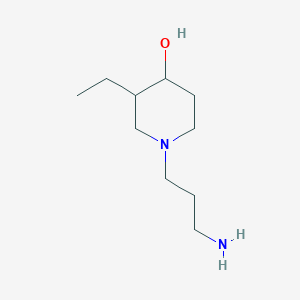
![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)
